molecular formula C25H16BrNO4 B11574788 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11574788
M. Wt: 474.3 g/mol
InChI Key: BIXJRXXZSYSNAP-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide: is a complex organic compound that features a benzofuran core with bromobenzoyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common method includes the halogenation of a benzofuran derivative followed by acylation and amidation reactionsThe final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. By blocking these enzymes, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Uniqueness: N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its benzofuran core. This structure provides distinct reactivity and biological activity compared to similar compounds. For example, the presence of the bromobenzoyl group can enhance its ability to interact with biological targets, making it a more potent inhibitor of certain enzymes.

Properties

Molecular Formula

C25H16BrNO4

Molecular Weight

474.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H16BrNO4/c1-14-17-6-2-4-8-19(17)30-23(14)25(29)27-21-18-7-3-5-9-20(18)31-24(21)22(28)15-10-12-16(26)13-11-15/h2-13H,1H3,(H,27,29)

InChI Key

BIXJRXXZSYSNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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